molecular formula C10H13N3O2S B086404 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine CAS No. 1018-36-6

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine

Cat. No.: B086404
CAS No.: 1018-36-6
M. Wt: 239.3 g/mol
InChI Key: UCIBQVQNLBVGFW-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a p-tolylsulphonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine typically involves the reaction of p-toluenesulfonyl hydrazide with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine is unique due to the presence of both the p-tolylsulphonyl group and the dihydro component, which confer specific chemical reactivity and biological activity. These features make it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-6,12H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBQVQNLBVGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144188
Record name 2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine
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Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018-36-6
Record name 2,5-Dihydro-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine
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Record name MLS002707198
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Record name 2,5-Dihydro-1-((p-tolyl)sulphonyl)-1H-pyrazol-3-amine
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Record name 2,5-dihydro-1-[(p-tolyl)sulphonyl]-1H-pyrazol-3-amine
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